AMG-837 sodium has been classified under synthetic organic compounds. Its chemical structure features a β-substituted phenylpropanoic acid with an alkyne group, which contributes to its pharmacological properties. The compound is cataloged under the CAS number 865231-45-4 and is available for research purposes from various chemical suppliers .
The synthesis of AMG-837 sodium involves several critical steps:
While specific proprietary details regarding the synthesis routes are not publicly disclosed, general synthetic methods for similar compounds provide insight into the processes involved .
The molecular structure of AMG-837 sodium can be described by its IUPAC name: (3S)-3-[4-({3-[4-(trifluoromethyl)phenyl]phenyl}methoxy)phenyl]hex-4-ynoic acid. Its structural formula includes various functional groups that contribute to its activity on the GPR40 receptor .
Key structural features include:
AMG-837 sodium can participate in several chemical reactions, including:
The specific products formed from these reactions depend on the conditions and reagents used. For example:
AMG-837 sodium acts as a partial agonist of the GPR40 receptor, which plays a vital role in regulating insulin secretion in response to elevated glucose levels. Upon binding to GPR40, AMG-837 activates intracellular signaling pathways that enhance glucose-stimulated insulin secretion. This mechanism has been demonstrated through various biochemical assays showing significant activity at low concentrations .
AMG-837 sodium is a solid at room temperature and exhibits high purity levels (≥98%). The specific physical properties such as melting point and solubility are typically determined through experimental methods but are not explicitly detailed in available sources .
The compound's chemical properties include stability under standard laboratory conditions but may vary based on environmental factors such as temperature and humidity. Reactivity profiles indicate that it can undergo oxidation and reduction reactions typical for organic compounds containing alkyne groups .
AMG-837 sodium has several scientific applications:
GPR40 (FFA1), a Gq protein-coupled receptor highly expressed in pancreatic β-cells and enteroendocrine L cells, has emerged as a promising therapeutic target for type 2 diabetes mellitus (T2DM). Activation of GPR40 by endogenous long-chain free fatty acids (FFAs) or synthetic agonists amplifies glucose-dependent insulin secretion (GDIS) and enhances glucagon-like peptide-1 (GLP-1) release. This dual mechanism offers significant advantages over conventional insulin secretagogues like sulfonylureas, which carry a high risk of hypoglycemia due to glucose-independent insulin release [2] [6].
AMG-837 sodium (C₂₆H₂₀F₃NaO₃, CAS# 865231-45-4) is a potent and selective GPR40 agonist developed through lead optimization of high-throughput screening hits. It exhibits robust activity in preclinical models:
Table 1: Pharmacodynamic Profile of AMG-837 Sodium
Assay System | Parameter | Value | Significance |
---|---|---|---|
HEK293/hGPR40 cells | Ca²⁺ flux EC₅₀ | 13 nM | High human receptor potency [4] [8] |
MIN6 β-cells | Insulin secretion EC₅₀ | ~13 nM | Direct stimulation of insulin release [4] |
Zucker fatty rats (OGTT) | Glucose AUC reduction (acute dose) | 50% | Acute glucose-lowering efficacy [2] |
Zucker fatty rats (21d) | Sustained glucose lowering | Yes | Persistent anti-hyperglycemic effect [2] |
The therapeutic rationale for GPR40 agonism hinges on its tissue-specific expression. Unlike systemically acting drugs, AMG-837 primarily targets pancreatic and enteroendocrine pathways, minimizing off-target effects. This spatial specificity is critical for avoiding hypoglycemia, as GPR40 agonists require elevated glucose levels to trigger insulin secretion [6] [7].
AMG-837 functions as a partial agonist at GPR40, a characteristic differentiating it from full agonists like TAK-875 (fasiglifam). This pharmacological profile balances efficacy with safety:
Structural optimization of AMG-837 focused on mitigating pharmacokinetic limitations of earlier GPR40 agonists:
Table 2: Comparative Analysis of GPR40 Agonist Properties
Property | AMG-837 | TAK-875 | Optimized Analogs |
---|---|---|---|
Agonism type | Partial | Full | Partial/Full |
Human GPR40 EC₅₀ | 13 nM | 14 nM | 0.8–118 nM [7] |
LogP | 6.8 | 5.2 | 3.5–5.0 [3] |
Brain/Plasma ratio | 0.6 | 0.03 | 0.02–0.04 [3] |
CYP450 inhibition | Low | High | Variable [7] |
The partial agonism profile combined with structural refinements positions AMG-837 as a template for next-generation GPR40 modulators. Its sodium salt formulation enhances solubility and bioavailability, critical for oral dosing [5]. Despite discontinuation of TAK-875 due to hepatotoxicity, AMG-837-derived compounds continue to inform drug design by demonstrating that partial agonism and reduced lipophilicity may mitigate safety risks [3] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7